![molecular formula C20H23N3O3 B2656084 (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034498-35-4](/img/structure/B2656084.png)
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, also known as PPTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PPTMP is a small molecule that can be synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Scientific Research Applications
Antimicrobial Activity
Research on compounds structurally related to "(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" has shown promising antimicrobial activities. For instance, the synthesis of certain pyrazoline derivatives, such as those reported by Kumar et al. (2012), demonstrates their effectiveness in combating microbial infections, with some compounds exhibiting high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. The presence of specific substituents, such as the methoxy group, significantly enhances this activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds akin to "(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone" reveal their intricate chemical properties and potential applications in material science. Notably, studies like those conducted by Swamy et al. (2013) explore the isomorphism and disorder within certain heterocyclic analogues, adhering to the chlorine-methyl exchange rule, which could inform the synthesis of more complex organic compounds (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Stereospecific Synthesis
The stereospecific synthesis of pyrrolidines demonstrates the ability to control the configuration of newly formed stereocenters, offering pathways to create compounds with predefined stereochemical properties. Oliveira Udry et al. (2014) have shown that through 1,3-dipolar cycloadditions to sugar-derived enones, enantiomerically pure pyrrolidines can be synthesized, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Oliveira Udry, Repetto, & Varela, 2014).
Molecular Docking and Biological Evaluation
Further exploration into the biological evaluation and molecular docking studies of novel pyrazoline derivatives, as performed by Ravula et al. (2016), showcases the compounds' anti-inflammatory and antibacterial potentials. This research, combined with in silico toxicity prediction and drug score profiles, offers a comprehensive view of the pharmacological relevance of such compounds, with certain derivatives exhibiting significant anti-inflammatory activity (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
properties
IUPAC Name |
(4-phenyloxan-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(20(7-12-25-13-8-20)16-4-2-1-3-5-16)23-11-6-17(15-23)26-18-14-21-9-10-22-18/h1-5,9-10,14,17H,6-8,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBBWLFPHGUBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone |
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